2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The compound, also known as 2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The compound’s mode of action is likely related to its indole structure. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound’s interaction with its targets can result in a variety of changes, depending on the specific target and the biological context .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s worth noting that the compound’s structure contains lipophilic groups, which could potentially facilitate its passage through the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological context and the targets it interacts with. Given the diverse biological activities associated with indole derivatives, the compound could potentially have a wide range of effects .
Biochemical Analysis
Biochemical Properties
The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, as an indole derivative, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions .
Cellular Effects
The compound this compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the indole moiety.
Reduction: Reduction reactions can also occur, particularly at the carbonyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
What sets 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile apart is its specific substitution pattern and the presence of the acetonitrile group, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-14(15)16(17(20)21)19-13-8-6-12(7-9-13)10-11-18/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMOBDUSSZLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)CC#N)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.